molecular formula C5H14N2S B2372471 1-(1-(Ethylthio)propan-2-yl)hydrazine CAS No. 1314960-15-0

1-(1-(Ethylthio)propan-2-yl)hydrazine

Cat. No.: B2372471
CAS No.: 1314960-15-0
M. Wt: 134.24
InChI Key: DLUJDBCUSDPZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Ethylthio)propan-2-yl)hydrazine is a chemical compound with the molecular formula C5H14N2S and a molecular weight of 134.24306 g/mol . It is also known by its synonym, 1-ethylsulfanylpropan-2-ylhydrazine . This compound is characterized by the presence of an ethylthio group attached to a propan-2-ylhydrazine moiety, making it a unique hydrazine derivative.

Scientific Research Applications

1-(1-(Ethylthio)propan-2-yl)hydrazine has several scientific research applications:

Safety and Hazards

The Safety Data Sheet (SDS) for “1-(1-(Ethylthio)propan-2-yl)hydrazine” provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Preparation Methods

The synthesis of 1-(1-(Ethylthio)propan-2-yl)hydrazine involves several steps. One common method includes the reaction of 1-(ethylthio)propan-2-amine with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(1-(Ethylthio)propan-2-yl)hydrazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1-(Ethylthio)propan-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

1-(1-(Ethylthio)propan-2-yl)hydrazine can be compared with other similar compounds such as:

    1-(1-(Methylthio)propan-2-yl)hydrazine: This compound has a methylthio group instead of an ethylthio group, leading to differences in reactivity and biological activity.

    1-(1-(Propylthio)propan-2-yl)hydrazine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfanylpropan-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2S/c1-3-8-4-5(2)7-6/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUJDBCUSDPZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.